3,3'-[ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(1-ethyl-1H-3,1-benzimidazol-3-ium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound that belongs to the class of benzodiazolium salts. This compound is characterized by its unique structure, which includes two benzodiazolium rings connected by an ethoxy-ethoxy-ethyl chain. Benzodiazolium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM typically involves multiple steps:
Preparation of 1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM: This can be achieved by reacting 1-ethylbenzimidazole with an alkylating agent such as ethyl iodide under reflux conditions.
Formation of the Ethoxy-ethoxy-ethyl Chain: The ethoxy-ethoxy-ethyl chain can be synthesized by reacting ethylene glycol with ethyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the benzodiazolium salt with the ethoxy-ethoxy-ethyl chain using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazolium rings, where nucleophiles like hydroxide or amine groups replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazolium derivatives.
Wissenschaftliche Forschungsanwendungen
1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of 1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-ETHYL-3-METHYLIMIDAZOLIUM IODIDE: A similar compound with a simpler structure, used in ionic liquids and catalysis.
1-ETHYL-3-METHYLIMIDAZOLIUM BROMIDE: Another related compound, known for its applications in electrochemistry and materials science.
Uniqueness
1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM is unique due to its dual benzodiazolium structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C24H32N4O2+2 |
---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
1-ethyl-3-[2-[2-[2-(3-ethylbenzimidazol-1-ium-1-yl)ethoxy]ethoxy]ethyl]benzimidazol-3-ium |
InChI |
InChI=1S/C24H32N4O2/c1-3-25-19-27(23-11-7-5-9-21(23)25)13-15-29-17-18-30-16-14-28-20-26(4-2)22-10-6-8-12-24(22)28/h5-12,19-20H,3-4,13-18H2,1-2H3/q+2 |
InChI-Schlüssel |
YSOXAHZNTNDSEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=[N+](C2=CC=CC=C21)CCOCCOCC[N+]3=CN(C4=CC=CC=C43)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.